molecular formula C14H11N5O4S B11243585 1,1'-[6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11243585
M. Wt: 345.34 g/mol
InChI Key: CRZBREPOJBAGII-UHFFFAOYSA-N
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Description

1-[5-ACETYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable target for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-ACETYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing in anhydrous ethanol to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[5-ACETYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[5-ACETYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-ACETYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, inhibiting their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The nitro group can also undergo reduction in biological systems, forming reactive intermediates that can damage cellular components, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

    1,3,4-Thiadiazoles: These compounds lack the triazole ring but have similar pharmacological properties.

    1,2,4-Triazoles: These compounds have a triazole ring but lack the thiadiazine ring.

Uniqueness

1-[5-ACETYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE is unique due to its fused triazole-thiadiazine structure, which imparts distinct biological activities. The presence of the nitro group further enhances its reactivity and potential as a therapeutic agent.

Properties

Molecular Formula

C14H11N5O4S

Molecular Weight

345.34 g/mol

IUPAC Name

1-[5-acetyl-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C14H11N5O4S/c1-8(20)13-12(10-4-3-5-11(6-10)19(22)23)18(9(2)21)17-7-15-16-14(17)24-13/h3-7H,1-2H3

InChI Key

CRZBREPOJBAGII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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